4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is a useful research compound. Its molecular formula is C17H15BrN2O5 and its molecular weight is 407.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.01643 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Activities : A study described the synthesis and characterization of compounds related to 4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate, examining their antimicrobial, antioxidant, and anti-inflammatory activities. The research showed that organotin(IV) complexes derived from salicylaldehyde Schiff bases, which are structurally related, exhibited better antimicrobial activity compared to free ligands, suggesting potential pharmaceutical applications (Devi, Yadav, & Singh, 2019).
Nitrogen-containing Bromophenols : Another study isolated new nitrogen-containing bromophenols from marine red algae, demonstrating potent scavenging activity against radicals. This indicates the potential use of such compounds in food and pharmaceutical fields as natural antioxidants (Li, Li, Gloer, & Wang, 2012).
Potential Applications
Electrochemical Behavior and Catalytic Activity : Research on the electrochemical behavior of 4-nitrobenzyl bromide highlighted its use as a catalyst for the reduction of CO2 and as a substrate for electrosynthesis of related compounds. This study opens avenues for its application in environmental and synthetic chemistry (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Antimicrobial Evaluation : Derivatives of thiazolidinone, prepared from related chemical structures, showed significant antimicrobial activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Properties
IUPAC Name |
(4-bromophenyl)methyl 4-(4-nitroanilino)-4-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O5/c18-13-3-1-12(2-4-13)11-25-17(22)10-9-16(21)19-14-5-7-15(8-6-14)20(23)24/h1-8H,9-11H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMFZRKFSCDNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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